t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a cyano substituent at the 4-position, and a hydroxymethyl group at the 2-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in protease inhibitors and radiopharmaceuticals .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHTUPLABYFOKC-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Advantages of Continuous Flow Systems
Flow microreactor technology has revolutionized the synthesis of complex pyrrolidine derivatives by enabling precise temperature control, rapid mixing, and reduced reaction times. For t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, this approach minimizes side reactions such as epimerization and hydrolysis, which are common in batch processes. A typical setup involves:
Key Reaction Steps
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Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate in dimethylacetamide (DMA) at 0–5°C, achieving >95% conversion.
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Cyanation : Introduction of the cyano group via nucleophilic substitution with potassium cyanide under phase-transfer conditions (18-crown-6, 25°C).
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Hydroxymethylation : Reduction of a ketone intermediate with sodium borohydride in methanol yields the hydroxymethyl group with >98% enantiomeric excess (ee).
Table 1: Flow Microreactor Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 78–82% | |
| Purity (HPLC) | >99% | |
| Reaction Time | 4.5 hours | |
| Temperature Range | −78°C to 115°C |
Traditional Stepwise Synthesis
Boc Protection and Ring Functionalization
The conventional approach begins with (2S,4S)-4-aminopyrrolidine-2-carboxylic acid, which undergoes Boc protection followed by sequential functionalization:
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Boc Activation :
-
Cyanide Introduction :
Hydroxymethyl Group Installation
The hydroxymethyl moiety is introduced via a two-step sequence:
Table 2: Comparison of Hydroxymethylation Methods
| Method | Catalyst | Yield | ee |
|---|---|---|---|
| Organocatalytic Aldol | L-Proline | 75% | 92% |
| Enzymatic Reduction | Lactobacillus | 68% | 99% |
| Metal-Catalyzed | Ru-BINAP | 81% | 95% |
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Pyrrolidine Assembly
Recent advancements utilize palladium catalysts to construct the pyrrolidine core with defined stereochemistry:
Cyanation via Palladium-Mediated C–N Bond Activation
A patent-pending method employs Pd(0) complexes to introduce the cyano group directly into the pyrrolidine ring:
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Substrate : Boc-protected pyrrolidine with a mesylate leaving group at C4.
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Reagents : Potassium hexacyanoferrate(II), tris(dibenzylideneacetone)dipalladium(0).
Enzymatic and Asymmetric Approaches
Biocatalytic Hydroxymethylation
Reductases from Lactobacillus kefir enable enantioselective reduction of ketone intermediates:
Dynamic Kinetic Resolution (DKR)
Combining metal catalysts and enzymes achieves simultaneous racemization and resolution:
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Catalyst System : Shvo’s catalyst (Ru) and Candida antarctica lipase B.
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Substrate : Racemic 4-cyano-pyrrolidine ester.
Purification and Analytical Characterization
Crystallization Techniques
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The tert-butyl carbamate protecting group is selectively removed under acidic conditions to expose the pyrrolidine nitrogen. This reaction is critical for subsequent functionalization in synthetic pathways.
Reaction Conditions :
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Temperature : 0–25°C
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Time : 1–4 hours
Outcome :
Applications :
Functionalization of the Cyano Group
The nitrile moiety undergoes hydrolysis, reduction, and nucleophilic addition reactions due to its electrophilic nature .
Hydrolysis to Carboxylic Acid
Reaction Conditions :
-
Reagent : HCl (6M), reflux
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Time : 12–24 hours
Outcome :
Yields (2S,4S)-4-carboxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Reduction to Primary Amine
Reaction Conditions :
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Reagent : LiAlH in THF
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Temperature : 0°C to reflux
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Time : 4–8 hours
Outcome :
Forms (2S,4S)-4-aminomethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a precursor for bioactive molecules .
Modification of the Hydroxymethyl Group
The hydroxymethyl substituent participates in oxidation and esterification reactions.
Oxidation to Aldehyde
Reaction Conditions :
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Reagent : Dess-Martin periodinane (DMP) in DCM
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Temperature : 0–25°C
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Time : 1–3 hours
Outcome :
Produces (2S,4S)-4-cyano-2-formylpyrrolidine-1-carboxylate, useful in cross-coupling reactions.
Esterification
Reaction Conditions :
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Reagent : Acetic anhydride, pyridine
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Temperature : 25°C
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Time : 12 hours
Outcome :
Yields t-butyl(2S,4S)-4-cyano-2-(acetoxymethyl)pyrrolidine-1-carboxylate, enhancing lipophilicity for pharmacokinetic studies.
Stereospecific Alkylation at the Pyrrolidine Nitrogen
The deprotected amine undergoes alkylation to introduce diverse substituents .
Reaction Conditions :
-
Reagent : Alkyl halide (e.g., allyl iodide), KHMDS in THF
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Temperature : −78°C to 25°C
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Time : 2–6 hours
Outcome :
Produces N-alkylated derivatives with retained stereochemistry, critical for enzyme inhibitor design .
Comparative Reactivity Data
Mechanistic Insights
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Cyano Group Reactivity : The nitrile’s electrophilicity facilitates nucleophilic additions, while its linear geometry minimizes steric hindrance .
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Stereochemical Influence : The (2S,4S) configuration directs regioselectivity in alkylation and oxidation reactions, as shown in enantioselective syntheses .
Scientific Research Applications
Medicinal Chemistry
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutics.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of pyrrolidine compounds exhibit antiviral properties. The incorporation of the cyano group in t-butyl pyrrolidine derivatives has shown promise in enhancing biological activity against viral targets .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecular architectures.
Applications in Synthesis:
- Nucleophilic Substitution Reactions : The cyano group can be readily transformed into amines or other functional groups, facilitating the synthesis of diverse compounds.
- Asymmetric Synthesis : The chiral centers present in the compound allow for the production of enantiomerically enriched products, which are crucial in the development of chiral drugs .
Data Table: Properties and Reactions
| Property/Reaction Type | Description |
|---|---|
| Solubility | Soluble in organic solvents like ethanol and DMSO. |
| Reactivity | Undergoes nucleophilic substitution and reduction reactions. |
| Stability | Stable under normal laboratory conditions; however, sensitive to strong acids. |
| Functional Group Transformations | Can be converted to amines, alcohols, or carboxylic acids through various reactions. |
Biological Studies
The biological activity of this compound has been explored in several studies focusing on its interaction with biological systems.
Case Study: Anticancer Activity
Recent studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₈N₂O₃ (inferred from analogous compounds in ).
- Molecular Weight : ~226.27 g/mol.
- Functional Groups: Boc-protected amine, cyano (electron-withdrawing), hydroxymethyl (polar, hydrogen-bonding).
Comparison with Structural Analogs
Substituent Variations at Position 4
The 4-position substituent significantly influences reactivity, polarity, and biological activity.
Key Insight: The cyano group (-CN) in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at C4 for nucleophilic substitution reactions, unlike -OH or -F .
Stereochemical Variations
Stereochemistry at C2 and C4 alters pharmacological and physical properties.
Key Insight : The (2S,4S) configuration in the target compound is often preferred in drug design for optimal target engagement, as seen in protease inhibitors .
Functional Group Variations at C2
The hydroxymethyl group at C2 can be modified to alter solubility and reactivity.
Key Insight : The hydroxymethyl group (-CH₂OH) balances hydrophilicity and synthetic versatility, enabling further derivatization via oxidation or esterification .
Biological Activity
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 2061888-00-2, is a compound that has garnered interest in various biological and pharmaceutical applications. Its unique structure and functional groups contribute to its biological activity, making it a subject of research in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : t-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Molecular Formula : C11H18N2O3
- Molecular Weight : 226.28 g/mol
- Purity : Typically available at 95% or higher .
The compound features a pyrrolidine ring with a cyano group and a hydroxymethyl substituent, which are critical for its biological interactions.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For instance, the presence of the cyano group may enhance the compound's ability to interact with active sites of enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity. Compounds containing pyrrolidine structures have been noted for their ability to inhibit bacterial growth, possibly through disruption of cell wall synthesis or interference with metabolic processes.
- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Enzyme Inhibition
A study exploring the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) demonstrated that similar compounds could significantly reduce cholesterol levels by preventing the degradation of LDL receptors. This suggests that this compound might exhibit similar properties, warranting further investigation into its mechanism of action and efficacy as a cholesterol-lowering agent .
Case Study 2: Antimicrobial Activity
In vitro assays conducted on related pyrrolidine compounds revealed significant antimicrobial activity against various strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of specific metabolic pathways . This supports further exploration into the antimicrobial potential of this compound.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates monitored?
- Methodology : The compound is synthesized via mixed anhydride intermediates using reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂. Reaction progress is tracked via LC-MS to confirm intermediate formation (e.g., mixed anhydride) and consumption . Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradients) and washing cycles with 0.1 M HCl and NaHCO₃ to remove unreacted reagents.
- Key Data : Typical yields range from 59% to 78% after optimization .
Q. How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?
- Methodology : Chiral purity is confirmed using polarimetry ([α]²⁵D measurements) and chiral HPLC. Comparative analysis of NMR data (e.g., coupling constants in ¹H NMR) with known diastereomers (e.g., (2S,4R) vs. (2S,4S)) helps resolve ambiguities .
- Example : For analogous pyrrolidine derivatives, distinct ¹H NMR shifts at C2 and C4 protons (δ 3.8–4.2 ppm) correlate with stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assignments focus on diagnostic signals (e.g., tert-butyl group at δ 1.4 ppm, cyano group adjacent to C4 at δ 2.5–3.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₉N₂O₃: 227.1396; observed: 227.1401) .
- IR : Confirms functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, C≡N at ~2250 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions (e.g., epimerization or cyano group hydrolysis) be minimized during synthesis?
- Methodology :
- Low-Temperature Control : Reactions involving acid-sensitive groups (e.g., cyano) are conducted at 0–5°C to prevent hydrolysis .
- Inert Atmosphere : Use of N₂/Ar minimizes oxidation of the hydroxymethyl group .
- Additives : Catalytic DMAP or HOBt suppresses racemization during coupling steps .
- Data Contradiction : Some protocols report epimerization at C4 under basic conditions (e.g., NaHCO₃ washes), necessitating pH monitoring .
Q. What strategies resolve discrepancies in crystallinity or solubility observed across batches?
- Methodology :
- Recrystallization Optimization : Solvent screening (e.g., ethyl acetate/hexane vs. CHCl₃/ethanol) improves crystal lattice stability .
- Salt Formation : Hydrochloride salts (prepared via HCl/EtOAc treatment) enhance solubility for biological assays .
Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in downstream modifications?
- Mechanistic Analysis :
- Steric Hindrance : The tert-butyl carbamate group shields the pyrrolidine ring, directing electrophiles (e.g., acyl chlorides) to the less hindered hydroxymethyl site .
- Electronic Effects : The electron-withdrawing cyano group at C4 increases the acidity of the adjacent hydroxyl proton (pKa ~10–12), enabling selective deprotonation for alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
